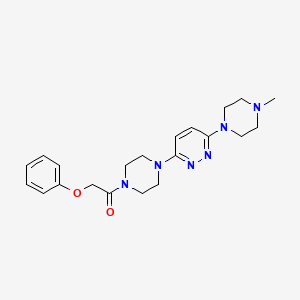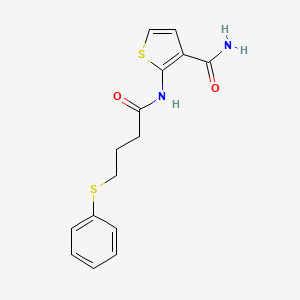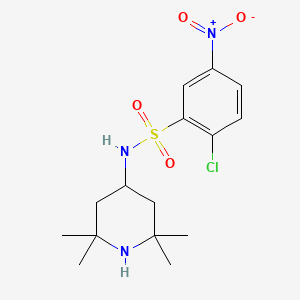
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine, commonly known as DBPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPMA is a yellow crystalline powder that is soluble in organic solvents and is used as a ligand in various catalytic reactions.
Mecanismo De Acción
The mechanism of action of DBPMA as a ligand involves coordination of the nitrogen atom of the imine group with the metal center, forming a stable complex. The steric and electronic properties of the ligand can influence the reactivity and selectivity of the catalyst.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DBPMA as it is primarily used in laboratory experiments. However, studies have shown that DBPMA is relatively non-toxic and does not exhibit significant cytotoxicity towards mammalian cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBPMA as a ligand is its high stability and selectivity towards various metal centers. Additionally, DBPMA can be easily synthesized in large quantities, making it a cost-effective ligand for catalytic reactions. However, one limitation of using DBPMA is its limited solubility in aqueous solvents, which can limit its application in certain reactions.
Direcciones Futuras
There are several future directions for research on DBPMA, including the development of new catalytic systems using DBPMA as a ligand, the exploration of its potential applications in material science, and the investigation of its biological activity. Additionally, further studies on the toxicity and environmental impact of DBPMA are necessary to ensure its safe use in laboratory experiments.
Métodos De Síntesis
DBPMA can be synthesized via a one-pot reaction between 3,5-di-tert-butylbenzaldehyde and 4-methoxybenzylamine in the presence of a base such as potassium tert-butoxide. The reaction proceeds through a condensation reaction between the aldehyde and amine to form the imine product, which can be isolated and purified via recrystallization.
Aplicaciones Científicas De Investigación
DBPMA has been extensively studied for its potential applications in various fields such as catalysis, organic synthesis, and material science. As a ligand, DBPMA can form stable complexes with various transition metals, which can be used as catalysts for a range of reactions such as cross-coupling, hydrogenation, and oxidation.
Propiedades
IUPAC Name |
N-(3,5-ditert-butylphenyl)-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-21(2,3)17-12-18(22(4,5)6)14-19(13-17)23-15-16-8-10-20(24-7)11-9-16/h8-15H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPABOVWMGYCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,5-di-tert-butylphenyl)-1-(4-methoxyphenyl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2543080.png)
![7-(4-isopropylphenyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2543082.png)
![2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2543083.png)
![1-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2543085.png)
![2-[Butyl-[(2-fluoropyridin-4-yl)methyl]amino]ethanol](/img/structure/B2543087.png)

![(Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2543089.png)


![Propan-2-yl 3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-3-phenylpropanoate](/img/structure/B2543094.png)
![4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2543095.png)

